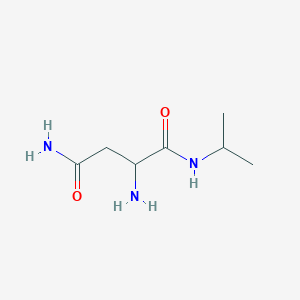
N~1~-isopropylaspartamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-isopropylaspartamide hydrochloride is a synthetic compound known for its unique properties and applications in various scientific fields. It is a thermoresponsive polymer that undergoes a reversible phase transition in response to changes in temperature
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropylaspartamide hydrochloride typically involves the reaction of aspartic acid with isopropylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
Aspartic Acid+Isopropylamine+HCl→N 1 -isopropylaspartamide hydrochloride
Industrial Production Methods
Industrial production of N1-isopropylaspartamide hydrochloride involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N~1~-isopropylaspartamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
N~1~-isopropylaspartamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a thermoresponsive polymer in various chemical processes and reactions.
Biology: Employed in the study of biological systems and processes due to its unique properties.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialized materials and products due to its unique phase transition properties.
作用机制
The mechanism of action of N1-isopropylaspartamide hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s thermoresponsive nature allows it to undergo phase transitions in response to temperature changes, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-isopropylacrylamide: Another thermoresponsive polymer with similar properties.
Poly(N-isopropylacrylamide): A polymer with comparable phase transition behavior.
Uniqueness
N~1~-isopropylaspartamide hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to undergo reversible phase transitions in response to temperature changes makes it particularly valuable in various scientific and industrial applications.
属性
分子式 |
C7H15N3O2 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-amino-N-propan-2-ylbutanediamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(2)10-7(12)5(8)3-6(9)11/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12) |
InChI 键 |
RIIIQWXLBGQIRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


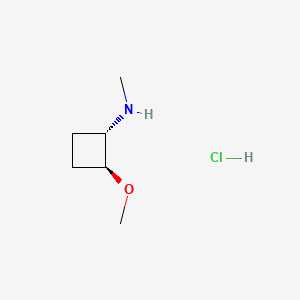
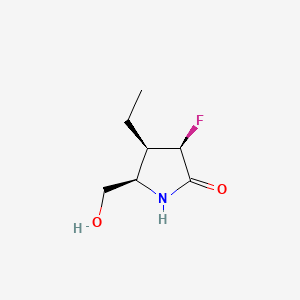
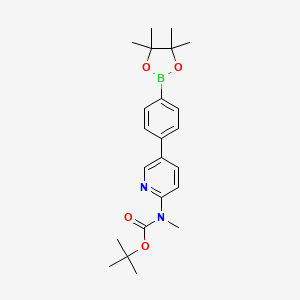

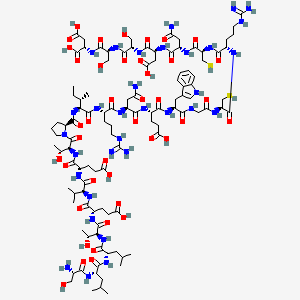
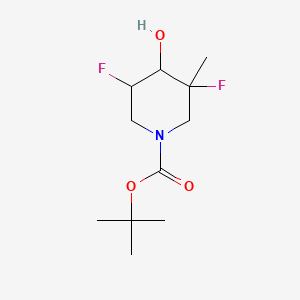

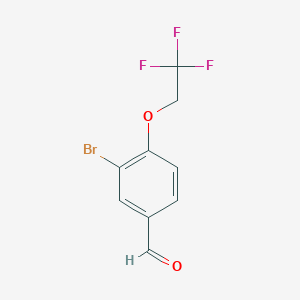
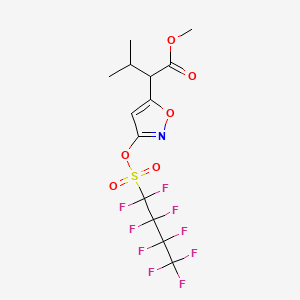
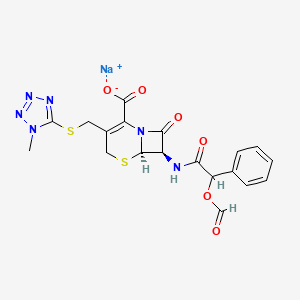
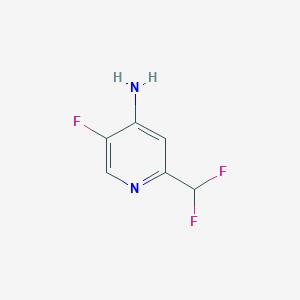
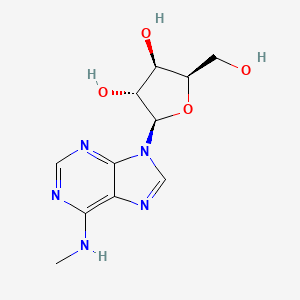
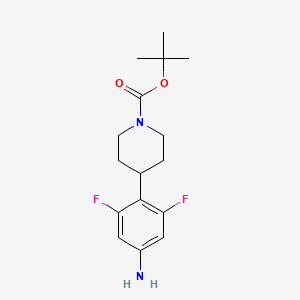
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
